2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 2034468-29-4
VCID: VC11811255
InChI: InChI=1S/C12H14BrNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2
SMILES: C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Molecular Formula: C12H14BrNO4S3
Molecular Weight: 412.3 g/mol

2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

CAS No.: 2034468-29-4

VCID: VC11811255

Molecular Formula: C12H14BrNO4S3

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol - 2034468-29-4

Description

2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is an organosulfur compound that has garnered significant attention in scientific research due to its complex structure and potential applications in various fields. This compound features a molecular formula of C12H14BrNO4S3 and a molecular weight of approximately 412.3 g/mol . The presence of a bromine atom and a sulfonamide group on the thiophene ring enhances its reactivity and biological activity.

Synthesis Methods

The synthesis of 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps. The process may start with the reaction of 2-bromoethyl ethyl ether with 2-thiophen-2-yl-1-ethanol in the presence of a base like potassium carbonate to form an intermediate. This intermediate is then reacted with 5-bromothiophene-2-sulfonyl chloride at room temperature to yield the final product, which is purified using techniques such as column chromatography.

Biological Activities and Potential Applications

Preliminary studies suggest that 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol exhibits notable biological activities. The sulfonamide group may confer antimicrobial properties by interfering with bacterial folic acid synthesis pathways. Additionally, compounds containing thiophene rings often demonstrate anti-inflammatory and anticancer activities, making this compound a potential candidate for further pharmacological research.

Biological ActivityPotential Application
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryTreatment of inflammatory conditions
AnticancerPotential anticancer therapies

Interaction Studies and Mechanism of Action

Interaction studies reveal that 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol may interact with various biological targets, including enzymes involved in metabolic pathways and receptors mediating cellular responses. Investigations into its binding affinity and specificity are crucial for understanding its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is distinct from its analogs due to its combination of a brominated thiophene and a sulfonamide group along with an ethoxy linkage. This multifaceted structure enhances its reactivity and biological profile compared to simpler compounds like 5-bromothiophene-2-sulfonamide and thiophene-2-sulfonamide.

CompoundStructure FeaturesUnique Attributes
5-Bromothiophene-2-sulfonamideContains bromothiophene and sulfonamideLacks ethoxy group
Thiophene-2-sulfonamideSimilar structure without bromineDoes not have bromine substitution
2-(5-Chlorothiophene-2-sulfonamido)acetic acidChlorine instead of bromineDifferent halogen affects reactivity
CAS No. 2034468-29-4
Product Name 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Molecular Formula C12H14BrNO4S3
Molecular Weight 412.3 g/mol
IUPAC Name 5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C12H14BrNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2
Standard InChIKey NENUFMVDXHYTRA-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Canonical SMILES C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
PubChem Compound 121023365
Last Modified Nov 23 2023

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